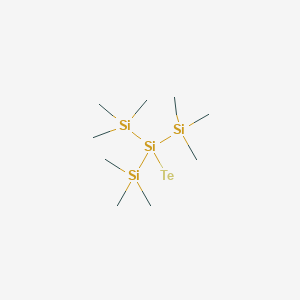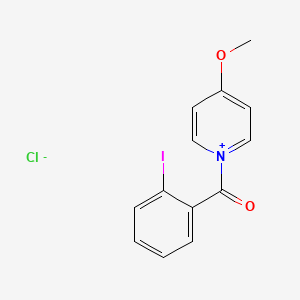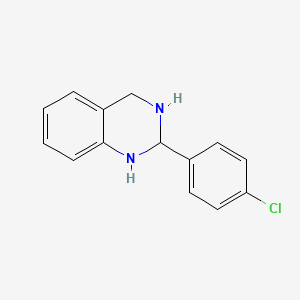
Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinazoline core with a 4-chlorophenyl substituent, making it a valuable scaffold for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with substituted aldehydes or ketones under reflux conditions in the presence of a suitable catalyst . Another approach involves the use of isatoic anhydride, hydrazides, and aldehydes in a one-pot reaction .
Industrial Production Methods: Industrial production of this compound may utilize multi-step synthesis processes that ensure high yield and purity. These methods often involve the use of advanced techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis .
Analyse Des Réactions Chimiques
Types of Reactions: Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinazoline to its corresponding quinazoline derivative.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which exhibit significant biological activities .
Applications De Recherche Scientifique
Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound finds applications in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt cellular processes, leading to therapeutic effects such as cancer cell inhibition .
Comparaison Avec Des Composés Similaires
- Quinazolin-4(3H)-one
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-methoxyphenyl)-quinazoline
Comparison: Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinazoline derivatives, it exhibits enhanced inhibitory effects on certain enzymes and receptors, making it a valuable compound for drug development .
Propriétés
Numéro CAS |
154220-98-1 |
|---|---|
Formule moléculaire |
C14H13ClN2 |
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C14H13ClN2/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-8,14,16-17H,9H2 |
Clé InChI |
BCHYIVDIHGVKHC-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)

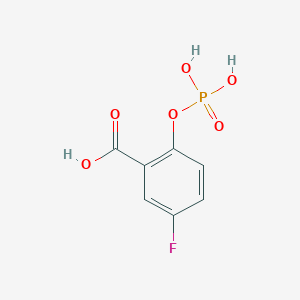
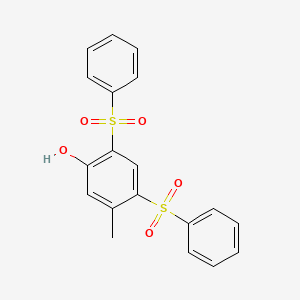
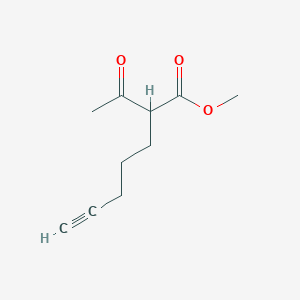
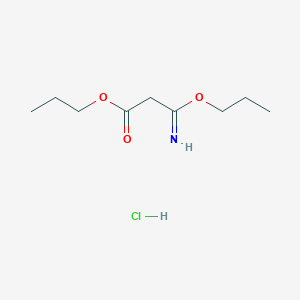
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
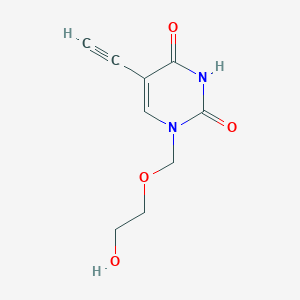
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)



